(7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
CAS No.:
VCID: VC13795037
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![(7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid -](/images/structure/VC13795037.png)
Description |
The compound, (7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid, is a spirocyclic organic molecule with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a spirocyclic framework and functional groups that make it suitable for various pharmaceutical applications. SynthesisThe synthesis of this compound typically involves multi-step organic reactions, including:
While detailed synthetic protocols are often proprietary, patents and literature describe the use of catalysts, temperature control, and solvent systems to optimize yields and purity. Biological Activity and ApplicationsThis compound has been studied for its potential as:
Mechanism of ActionThe biological activity of this compound is largely attributed to its ability to interfere with enzymatic processes:
Research FindingsRecent studies have highlighted:
Limitations and Future DirectionsWhile promising, the compound's limitations include:
Future research should focus on:
|
---|---|
Product Name | (7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | (7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
Standard InChIKey | XDFSKDGVRVJWGF-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O |
PubChem Compound | 124704784 |
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume